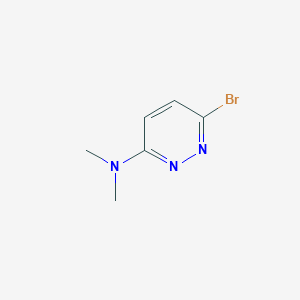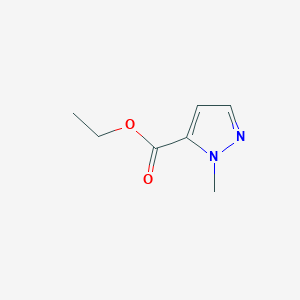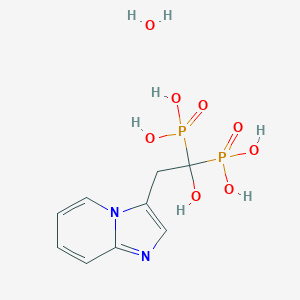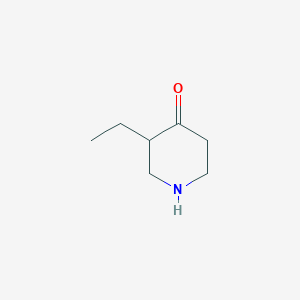![molecular formula C16H18O2 B169502 1-甲基-4-[2-(4-甲基苯氧基)乙氧基]苯 CAS No. 15149-11-8](/img/structure/B169502.png)
1-甲基-4-[2-(4-甲基苯氧基)乙氧基]苯
描述
“1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound belongs to the class of organic compounds known as phenylpropanes .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, specific structural data for “1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene” is not available .Chemical Reactions Analysis
The chemical reactions that “1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene” undergoes would depend on its molecular structure and the conditions under which it is reacted. Without specific information about the compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical property data for “1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene” is not available .科学研究应用
苄位反应
该化合物,作为一个苄基化合物,可以在苄位进行各种反应 . 这些反应包括自由基溴化、亲核取代和氧化 . 苄位特别活泼,因为当氢原子被去除时可以发生共振稳定 .
吲哚衍生物的生物潜力
“1-甲基-4-[2-(4-甲基苯氧基)乙氧基]苯”本身不是吲哚衍生物,但它可能用作合成吲哚衍生物的前体 . 吲哚衍生物被发现具有各种生物活性,包括抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性 .
补体系统通路
“1-甲基-4-[2-(4-甲基苯氧基)乙氧基]苯”的结构表明它可能在补体系统通路研究中应用 . 补体系统是多种人类疾病发病机制的关键因素,这种化合物可能用于研究这些通路 .
有机化合物的热力学
“1-甲基-4-[2-(4-甲基苯氧基)乙氧基]苯”可用于研究有机化合物的热力学 . 了解这种化合物的热力学可以为其反应性和稳定性提供宝贵的见解 .
作用机制
MMEB is a volatile organic compound (1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene) that is primarily used for its solvent properties. It is a colorless, non-toxic, and volatile organic compound (1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene) that is primarily used for its solvent properties. It is a colorless, non-toxic, and volatile organic compound (1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene) that is primarily used for its solvent properties. Its mechanism of action involves the dissolution of solutes in the solvent, allowing them to be transported and reacted with other molecules. Additionally, it is capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
MMEB has been studied for its biochemical and physiological effects. It has been found to have a low toxicity in both in vitro and in vivo studies. Additionally, it has been found to have a low acute and chronic toxicity, as well as a low potential for bioaccumulation. Furthermore, it has been found to have no mutagenic or carcinogenic effects.
实验室实验的优点和局限性
MMEB has several advantages for use in lab experiments. It is a non-toxic, colorless, and volatile organic compound, making it ideal for use as a solvent in a variety of reactions. Additionally, it is capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in certain reactions. Furthermore, it has a low potential for bioaccumulation, making it a safe choice for use in lab experiments.
However, there are some limitations to using MMEB in lab experiments. It has a low solubility in water, making it unsuitable for certain reactions. Additionally, its volatility can cause it to evaporate quickly, making it difficult to control the reaction conditions. Furthermore, it has a low boiling point, making it difficult to purify and isolate the desired product.
未来方向
The future of MMEB is promising, with a variety of potential applications in scientific research. It could be used to study the interactions between proteins and lipids, as well as the structure and function of enzymes. Additionally, it could be used as a medium for the preparation of liposomes and as a reagent for the synthesis of organic compounds. Furthermore, it could be used as a solvent for the extraction of bioactive compounds from plants and for the synthesis of pharmaceuticals. Finally, it could be used as a catalyst in certain reactions, allowing for the development of new and more efficient reactions.
安全和危害
属性
IUPAC Name |
1-methyl-4-[2-(4-methylphenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAEJQCFLEWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299081 | |
| Record name | 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15149-11-8 | |
| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15149-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128059 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC128059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DI-P-TOLYLOXYETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)






![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)
